molecular formula C10H10N2O6S B8627085 5-Oxo-1-(4-sulfophenyl)-3-pyrazolidinecarboxylic acid

5-Oxo-1-(4-sulfophenyl)-3-pyrazolidinecarboxylic acid

Cat. No.: B8627085
M. Wt: 286.26 g/mol
InChI Key: LTPHOCGKLKQVBY-UHFFFAOYSA-N
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Description

5-Oxo-1-(4-sulfophenyl)-3-pyrazolidinecarboxylic acid is a useful research compound. Its molecular formula is C10H10N2O6S and its molecular weight is 286.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10N2O6S

Molecular Weight

286.26 g/mol

IUPAC Name

5-oxo-1-(4-sulfophenyl)pyrazolidine-3-carboxylic acid

InChI

InChI=1S/C10H10N2O6S/c13-9-5-8(10(14)15)11-12(9)6-1-3-7(4-2-6)19(16,17)18/h1-4,8,11H,5H2,(H,14,15)(H,16,17,18)

InChI Key

LTPHOCGKLKQVBY-UHFFFAOYSA-N

Canonical SMILES

C1C(NN(C1=O)C2=CC=C(C=C2)S(=O)(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

110 parts of monomethyl maleate are added with stirring to 800 parts of water containing 152 parts of p-hydrazinobenzene sulphonate and 88 parts of sodium carbonate. The mixture is warmed until all reactants are in solution and the pH is adjusted by addition of sodium carbonate to 7.0. The resulting solution is heated at 100° C for 9 hours during which period the pH is adjusted to 7.0 after 6 hours. On completion of heating, the pH is adjusted to 3.8 by addition of hydrochloric acid and the 3-carboxy-1-(4'-sulphophenyl)-5-pyrazolidone thus formed is filtered off and dried between 50°-100° C. The actual weight yield is 266 parts of strength 77% (determined by N.M.R.) which represents a yield of 85% theory.
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Synthesis routes and methods II

Procedure details

2 parts of monoethyl maleate are added with stirring to 25 parts of water containing 2 parts of p-hydrazinobenzene sulphonate and 1 part of sodium carbonate. The mixture is heated at 100° C for 5 hours. The resulting solution is warmed with sodium carbonate and the pH finally adjusted to 3-4 with hydrochloric acid. The 3carboxy-1-(4'-sulphophenyl)-5-pyrazolidone thus formed is filtered off and dried between 50°-100° C. The actual weight yield is 4 parts of strength 74% (determined by N.M.R.) which represents a yield of 76%.
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Synthesis routes and methods III

Procedure details

5 parts of monomethyl maleate are added with stirring to 25 parts of water containing 7 parts of p-hydrazinobenzene sulphonate and 4 parts of sodium carbonate and the mixture is heated at 100° C for 6 hours. The pH is then adjusted to 3.8 by addition of hydrochloric acid and the 3-carboxy-1-(4'-sulphophenyl)-5-pyrazolidone thus formed is filtered off and dried between 50°-100° C. The actual weight yield is 12 parts of strength 67% (determined by N.M.R.) which represents a yield of 73% theory.
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